2-(2,4-Difluorobenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

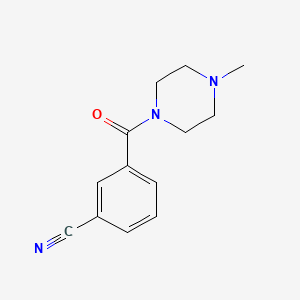

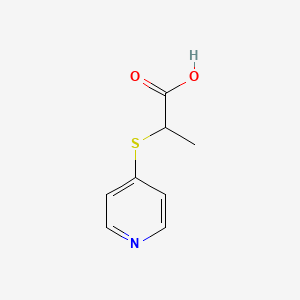

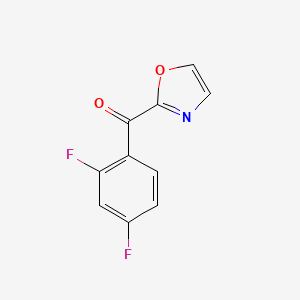

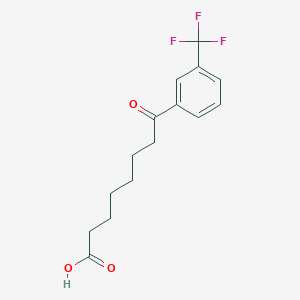

“2-(2,4-Difluorobenzoyl)oxazole” is a chemical compound with the linear formula C10H5F2NO2 . It has a molecular weight of 209.15 . The IUPAC name for this compound is (2,4-difluorophenyl)(1,3-oxazol-2-yl)methanone .

Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, has been a topic of interest in recent years . One of the most common strategies for preparing oxazole-based medicinal compounds is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . Another technique involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst .

Molecular Structure Analysis

The molecular structure of “2-(2,4-Difluorobenzoyl)oxazole” consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . This structure allows the compound to form various non-covalent interactions, such as hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds .

Chemical Reactions Analysis

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, can undergo a variety of chemical reactions . For instance, they can be synthesized from diazoketones and amides in the presence of copper(II) triflate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorobenzoyl)oxazole” include a molecular weight of 209.15 and a linear formula of C10H5F2NO2 .

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

2-(2,4-Difluorobenzoyl)oxazole derivatives have been explored for their potential as antibacterial agents. The oxazole ring can interact with various bacterial enzymes and receptors, disrupting critical biological processes within bacterial cells. This interaction can lead to the development of new antibiotics that are effective against resistant strains of bacteria .

Antifungal Applications

Similar to their antibacterial properties, these compounds also exhibit antifungal activity. They can be designed to target fungal-specific pathways, offering a promising route for treating fungal infections, which are becoming increasingly problematic due to the rise in drug-resistant species .

Anti-inflammatory Properties

The oxazole moiety is known to possess anti-inflammatory properties. By modulating the inflammatory pathways, 2-(2,4-Difluorobenzoyl)oxazole compounds could be used to develop new anti-inflammatory drugs, potentially with fewer side effects than current medications .

Antiviral Therapeutics

Research has indicated that oxazole derivatives can act as antiviral agents. They may inhibit virus replication by interfering with the viral life cycle, providing a basis for the development of novel antiviral drugs, especially in the face of emerging viral diseases .

Anticancer Activity

The structural diversity of oxazole-based molecules allows them to interact with a variety of cancer targets. These interactions can lead to the inhibition of tumor growth and proliferation. As such, 2-(2,4-Difluorobenzoyl)oxazole derivatives are being studied for their potential use in cancer therapy .

Anti-parasitic Treatments

These compounds have shown promise in treating parasitic infections. By affecting the biological systems of parasites, they can provide an effective means of combating diseases caused by parasitic organisms, which are a major health concern in many parts of the world .

Zukünftige Richtungen

Oxazole derivatives, including “2-(2,4-Difluorobenzoyl)oxazole”, have been receiving attention from researchers globally due to their potential biological activities . Future research may focus on the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTACQUAWKVSMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642104 |

Source

|

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Difluorobenzoyl)oxazole | |

CAS RN |

898760-38-8 |

Source

|

| Record name | (2,4-Difluorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Difluorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

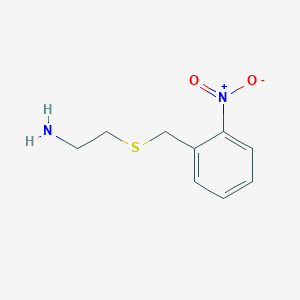

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)